12-demethylneocaesalpin F
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Overview
Description
12-Demethylneocaesalpin F is a high-purity natural product . It is found in the herbs of Caesalpinia pulcherrima . The compound has a molecular weight of 470.6 g/mol .
Physical and Chemical Properties Analysis
The physical description of this compound is not specified in the sources I found . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Cytotoxic Activity Against Cancer Cell Lines
A study by Das et al. (2010) discovered 12-demethylneocaesalpin F along with other new diterpenoids during a chemical investigation of Caesalpinia crista and Caesalpinia pulcherrima. They found that these compounds exhibited cytotoxicity against two different cancer cell lines. This suggests potential applications of this compound in cancer therapy, particularly in targeting specific cancer cells (Das et al., 2010).
Potential for Anti-Tumor Compounds
Further studies on Caesalpinia minax Hance, which have shown anti-tumor potential, led to the isolation of six new cassane-type diterpenoids, including 12-demethylcaesalpin G and others. These compounds were tested for their anti-proliferative activity against various cancer cell lines, although the specific activity of this compound was not mentioned in this particular study. This research underlines the interest in Caesalpinia species-derived compounds for their potential anti-tumor properties (Xu et al., 2020).
Safety and Hazards
In case of exposure, it is recommended to move the victim into fresh air and give artificial respiration if needed . Skin contact should be avoided and contaminated clothing should be removed immediately . In case of ingestion, do not induce vomiting and seek medical attention immediately . The chemical should be stored in suitable and closed containers for disposal .
Mechanism of Action
Target of Action
The primary target of 12-Demethylneocaesalpin F is the fungus Aspergillus fumigatus . This compound has been shown to be an effective antifungal agent, with activity equal to or greater than that of amphotericin B .
Biochemical Pathways
Given its antifungal activity, it can be inferred that it disrupts essential biochemical pathways in aspergillus fumigatus, leading to its antifungal effects .
Result of Action
The primary result of the action of this compound is its potent antifungal activity against Aspergillus fumigatus . This suggests that the compound’s action at the molecular and cellular levels leads to the inhibition of fungal growth or survival.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s efficacy . It is recommended to store the compound at -20°C for long-term use . If the solution is stored at -20°C for more than one month, it should be re-examined to ensure its efficacy .
Properties
IUPAC Name |
[(4aR,5R,6R,6aS,7R,10aR,11aS,11bR)-4a,6,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O7/c1-15-17-13-19(28)34-26(17,31)14-18-20(15)21(29)22(33-23(30)16-9-6-5-7-10-16)27(32)24(2,3)11-8-12-25(18,27)4/h5-7,9-10,13,15,18,20-22,29,31-32H,8,11-12,14H2,1-4H3/t15-,18-,20-,21+,22+,25+,26+,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLRSKHOMKTLFY-WKAYIHASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C1=CC(=O)O3)O)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H](C[C@@]3(C1=CC(=O)O3)O)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the biological activity of 12-Demethyl neocaesalpin F?
A1: 12-Demethyl neocaesalpin F, a cassane diterpenoid isolated from the aerial parts of Caesalpinia pulcherrima [], exhibited significant antifeedant activity against the diamondback moth (Plutella xylostella), a major agricultural pest. The study found that 12-Demethyl neocaesalpin F had an EC50 value of 3.05 µg/cm2 against P. xylostella []. This suggests that 12-Demethyl neocaesalpin F could potentially be used as a natural insecticide to protect crops from this pest.
Q2: Were other cassane diterpenoids isolated from Caesalpinia pulcherrima in this study, and did they show similar activity?
A2: Yes, the study isolated a total of 21 cassane diterpenoids from Caesalpinia pulcherrima, including 10 new compounds []. Several of these compounds, including isovouacapenol C and pulcherrimin C, also exhibited notable antifeedant activity against either P. xylostella or the oriental armyworm (Mythimna separate), another agricultural pest []. This suggests that Caesalpinia pulcherrima is a promising source of natural insecticides.
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